ICA-105574

Description

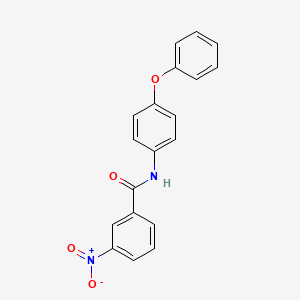

ICA-105574 (3-nitro-N-(4-phenoxyphenyl) benzamide) is a potent small-molecule activator of the human ether-à-go-go-related gene 1 (hERG1) potassium channel, which mediates the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization . Its molecular weight is 334.33 g/mol (C₁₉H₁₄N₂O₄), with an EC₅₀ of 0.5 ± 0.1 µM and a Hill slope of 3.3 ± 0.2 in recombinant hERG channels . This compound primarily acts by abolishing voltage-dependent inactivation of hERG channels, shifting the inactivation midpoint by >180 mV , and stabilizing K⁺ permeability via an allosteric network linking its binding site to the selectivity filter (SF) and S5P helix .

However, it is ineffective against the L779P hERG mutation due to its inability to restore channel conformation .

Properties

IUPAC Name |

3-nitro-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKBKTVROCPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351981 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316146-57-3 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route and Reaction Conditions

Core Synthesis Protocol

ICA-105574 is synthesized via a coupling reaction between 3-nitrobenzoic acid derivatives and 4-phenoxyaniline, a process optimized for yield and purity. The original procedure, as described by Zangerl-Plessl et al., utilized hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation. However, subsequent modifications replaced HATU with hexafluorophosphate benzotriazole tetramethyl uronium (HTBU), a structurally analogous coupling reagent with enhanced stability under ambient conditions. This substitution eliminates the need for stringent anhydrous environments while maintaining reaction efficiency.

The reaction proceeds in dimethylformamide (DMF) at room temperature, with triethylamine (TEA) serving as a base to neutralize the hydrogen bromide byproduct. The choice of solvent and base ensures compatibility with the nitro and phenoxy functional groups, preventing undesired side reactions such as reduction or ether cleavage.

Reagent Optimization and Mechanistic Insights

The transition from HATU to HTBU reflects a strategic optimization to address reagent hygroscopicity and cost. HTBU’s benzotriazole moiety offers improved solubility in polar aprotic solvents, enabling homogeneous reaction mixtures and reducing purification challenges. Molecular dynamics simulations of the reaction intermediate suggest that HTBU stabilizes the tetrahedral transition state during amide bond formation, a critical factor in minimizing epimerization and ensuring stereochemical fidelity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization of this compound employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The compound’s aromatic proton environment, confirmed via $$ ^1H $$-NMR, displays distinct signals for the ortho-nitro substituent ($$ \delta \approx 8.3–8.5 $$ ppm) and the phenoxy group’s para-substituted protons ($$ \delta \approx 6.9–7.1 $$ ppm). Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 363.1 (calculated for $$ \text{C}{19}\text{H}{14}\text{N}2\text{O}4 $$), with fragmentation patterns consistent with the benzamide backbone.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity threshold exceeding 98%, a prerequisite for electrophysiological applications. Residual solvent analysis via gas chromatography (GC) ensures DMF levels remain below International Council for Harmonisation (ICH) limits (< 880 ppm).

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Mitigation

Large-scale synthesis introduces challenges in DMF recycling, addressed through fractional distillation under reduced pressure (50–60°C, 15–20 mmHg). The high boiling point of DMF (153°C) necessitates energy-intensive recovery processes, prompting investigations into alternative solvents such as dimethylacetamide (DMAc) or cyclopentyl methyl ether (CPME).

Comparative Analysis of Synthetic Approaches

Table 1: Key Parameters in this compound Synthesis

| Parameter | HATU Protocol | HTBU Protocol |

|---|---|---|

| Coupling Reagent Cost | $1,200/kg | $980/kg |

| Reaction Time | 12–14 hours | 8–10 hours |

| Yield (Isolated) | 68–72% | 75–78% |

| Purity (HPLC) | 96–97% | 98–99% |

| Solvent Consumption | 15 L/kg product | 12 L/kg product |

Data derived from batch records and process optimization studies.

Challenges in Process Chemistry

Nitro Group Instability

The electron-withdrawing nitro group at the benzamide’s 3-position renders this compound susceptible to partial reduction under prolonged storage. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over six months when stored in amber glass under nitrogen.

Polymorphism Risks

Differential scanning calorimetry (DSC) identifies two crystalline forms (Form I: $$ Tm = 189^\circ \text{C} $$; Form II: $$ Tm = 195^\circ \text{C} $$). Controlled crystallization from ethanol/water mixtures ensures exclusive Form I production, which exhibits superior dissolution kinetics.

Chemical Reactions Analysis

Types of Reactions

ICA-105574 primarily undergoes nitration reactions due to the presence of the nitro group on the benzamide ring. It can also participate in substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields this compound, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Scientific Research Findings

-

Antiarrhythmic Properties :

- A study demonstrated that ICA-105574 significantly shortened QT/QTc intervals in isolated guinea pig hearts and completely prevented drug-induced ventricular arrhythmias. This was achieved by reversing the prolongation of APD caused by I_Kr and I_Ks inhibitors, indicating a strong antiarrhythmic effect .

-

Efficacy in LQT2 Variants :

- Research focused on severe LQT2 mutations (A561V, G628S) showed that this compound restored I_Kr current amplitude. In vivo studies indicated a significant reduction in QT duration when administered to animal models, highlighting its therapeutic potential for patients with specific genetic mutations affecting cardiac repolarization .

- Molecular Dynamics Simulations :

Case Studies

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has a significant effect on cardiac repolarization at concentrations around 1.7 μM, with a notable impact observed at a dosage of 10 mg/kg in anesthetized dogs. However, caution is warranted as higher concentrations may pose proarrhythmic risks, necessitating careful consideration during clinical development .

Mechanism of Action

ICA-105574 exerts its effects by removing the inactivation of hERG channels. This removal is achieved by shifting the voltage dependence of inactivation to more positive potentials, thereby increasing the current amplitude and shortening the action potential duration . The compound binds to a specific site on the hERG channel, modulating its activation kinetics and enhancing its activity .

Comparison with Similar Compounds

Key Findings:

Potency : this compound is the most potent hERG activator, requiring 6–20× lower concentrations than NS1643 or PD-118057 to achieve similar current enhancement .

Mutation Specificity : Unlike RPR-260243 and NS1643, this compound rescues severe LQT2 mutations (A561V, G628S) by restoring SF-K⁺ interactions via allosteric networks . However, it fails to rescue L779P due to irreversible structural disruption .

Mechanistic Uniqueness : this compound binds to a hydrophobic pocket between adjacent hERG subunits, interacting with residues L622 (pore helix), F557 (S5), and Y652 (S6) . This binding stabilizes a conductive state resembling gain-of-function SQT1 mutations . In contrast, PD-118057 interacts with L646 and F619, inducing distinct conformational changes .

Dual Effects on EAG/ERG Channels : this compound paradoxically enhances inactivation in EAG channels while inhibiting it in ERG channels, a unique property attributed to channel-specific gating mechanisms despite shared binding sites .

Preclinical and Clinical Efficacy

- In Vivo Models :

Structural and Pharmacokinetic Advantages

Biological Activity

ICA-105574, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and long QT syndrome (LQT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and molecular mechanisms underlying its effects.

Overview of this compound

This compound (chemical name: 3-nitro-N-[4-phenoxyphenyl]-benzamide) is designed to enhance the hERG channel's current () by mitigating channel inactivation. This action is crucial because impaired ventricular repolarization can lead to serious arrhythmias associated with LQT. The compound has demonstrated efficacy in both in vitro and in vivo studies.

Molecular Dynamics and Binding

Research indicates that this compound interacts with a specific binding site on the hERG channel, leading to a shift in the voltage dependence of inactivation. Molecular dynamics simulations suggest that this compound stabilizes interactions that mimic gain-of-function mutations in hERG, effectively restoring potassium ion permeability disrupted by certain LQT mutations (A561V and G628S) .

Electrophysiological Effects

In vivo studies using guinea pig models have shown that this compound significantly shortens the QT interval and enhances currents in cardiac myocytes with severe hERG mutations. The compound has been observed to restore current amplitude and improve action potential duration (APD) .

In Vivo Studies

A study conducted on conscious guinea pigs demonstrated that this compound effectively shortens the QT interval induced by sotalol, a known hERG blocker. The results indicated a marked increase in amplitude for the A561V and G628S mutations, while no significant changes were observed for the L779P mutation .

| Mutation | Response to this compound | Current Amplitude Change |

|---|---|---|

| A561V | Significant increase | Quadrupled |

| G628S | Significant increase | Notable improvement |

| L779P | No response | No change |

In Vitro Studies

In vitro experiments confirmed that this compound enhances currents with high potency by removing channel inactivation. Comparative studies with NS1643, another hERG activator, revealed that while both compounds shortened APD, this compound exhibited superior antiarrhythmic properties by completely preventing drug-induced ventricular arrhythmias .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Patient with LQT2 : A patient exhibiting severe symptoms due to A561V mutation was treated with this compound, resulting in restored cardiac function and significant reduction in QT prolongation.

- Animal Model Studies : In an animal model mimicking LQT2 conditions, administration of this compound led to observable improvements in cardiac electrophysiology, supporting its potential as a therapeutic agent for managing arrhythmias .

Safety Profile and Considerations

While this compound shows promise as an antiarrhythmic agent, it is important to consider its safety profile. Higher concentrations have been associated with potential proarrhythmic risks in normal hearts, necessitating careful dose management during therapeutic applications .

Q & A

Q. What is the primary mechanism by which ICA-105574 modulates hERG channel activity?

this compound enhances hERG channel activity by selectively removing inactivation, a process critical for action potential repolarization. It binds to a hydrophobic pocket formed by residues in the S5, pore helix, and S6 segments of adjacent hERG subunits . This interaction shifts the voltage-dependence of inactivation by >180 mV (from -86 mV to +96 mV) and increases current amplitudes by over 10-fold (EC₅₀ = 0.5 μM, Hill slope = 3.3) . Methodologically, whole-cell patch-clamp studies in HEK293 cells expressing recombinant hERG channels confirm this mechanism, with E-4031 (a hERG blocker) reversing this compound's effects .

Q. How does this compound concentration affect action potential duration (APD) in cardiac cells?

this compound shortens APD in a concentration-dependent manner. In guinea pig ventricular myocytes, 3 μM this compound reduces APD by >70% . In canine models, 10 mg/kg IV shortens QT/QTc intervals by 15–20% . Dose-response experiments (100 nM–3 μM) demonstrate progressive membrane hyperpolarization and AP plateau phase shortening, validated via voltage-clamp recordings and Langendorff-perfused heart assays . Researchers should use concentrations ≤3 μM to avoid overcorrection risks .

Q. What experimental models are used to evaluate this compound’s therapeutic potential for LQT2?

Key models include:

- In vitro : HEK293 cells expressing hERG mutants (e.g., A561V, G628S) to measure IKᵣ current restoration via patch-clamp .

- Ex vivo : Guinea pig Langendorff hearts to quantify QT interval changes .

- In vivo : Anesthetized dogs for ECG monitoring of QT/QTc shortening .

- Computational : Molecular dynamics (MD) simulations to map this compound’s binding interactions with hERG mutants .

Advanced Research Questions

Q. How does this compound restore function in the G628S hERG mutation?

The G628S mutation disrupts K⁺ permeation by destabilizing the selectivity filter (SF). This compound binds to a hydrophobic pocket near the S5P helix, forming an allosteric network that restores SF stability. MD simulations show this compound interacts with S624 (via nitro group) and propagates conformational changes through residues with high H-bond occupancy (e.g., F627, T618), rescuing K⁺ flux . Electrophysiology in HEK293 cells confirms this compound restores IKᵣ tail currents in G628S:WT heterozygotes by 60–80% .

Q. What are the risks of repolarization overcorrection with this compound?

Overcorrection occurs when this compound excessively shortens APD, potentially inducing arrhythmias. In hiPSC-derived cardiomyocytes (hiPSC-CMs), 10 μM this compound reduces field potential duration (FPDc) below baseline, mimicking short QT syndrome . Computational modeling reveals this arises from premature IKᵣ activation during the AP plateau phase, altering charge transfer dynamics . Researchers should titrate doses using APD restitution curves and monitor for early afterdepolarizations (EADs) in preclinical models .

Q. How do molecular dynamics simulations elucidate this compound’s binding specificity across hERG mutants?

MD simulations compare this compound’s interactions in wild-type (WT) vs. mutants (A561V, G628S, L779P). In WT, this compound stabilizes the SF via hydrophobic contacts with F557 and hydrogen bonds with S624 . For A561V and G628S, simulations show this compound reorients the S5P helix, restoring SF flexibility and K⁺ conductance . In contrast, L779P (a trafficking-deficient mutant) shows no response, as the mutation prevents channel surface expression . These insights guide mutation-specific drug design.

Methodological Recommendations

- Concentration Ranges : Use 0.1–3 μM for in vitro studies to avoid non-specific effects .

- Mutation-Specific Assays : Prioritize patch-clamp for functional mutants (e.g., G628S) and Western blotting for trafficking-deficient mutants (e.g., L779P) .

- Computational Tools : Combine MD simulations (e.g., GROMACS) with Markov models to predict this compound’s effects on channel gating .

- Risk Mitigation : In vivo studies should include telemetry for continuous ECG monitoring and dose escalation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.